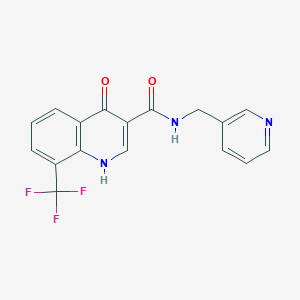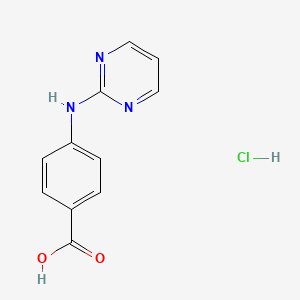
4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide is a complex organic compound characterized by its quinoline core structure, hydroxyl group, trifluoromethyl group, and pyridin-3-ylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield while minimizing environmental impact. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has shown potential as a therapeutic agent in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism by which 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparaison Avec Des Composés Similaires
4-Hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness: 4-Hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it more suitable for certain applications compared to its analogs.
Propriétés
IUPAC Name |
4-oxo-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)13-5-1-4-11-14(13)22-9-12(15(11)24)16(25)23-8-10-3-2-6-21-7-10/h1-7,9H,8H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYSSFKONPPRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)



![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)


